![molecular formula C12H14O3 B2443969 3-(Benzyloxy)cyclobutanecarboxylic acid CAS No. 84182-48-9](/img/structure/B2443969.png)
3-(Benzyloxy)cyclobutanecarboxylic acid
Overview
Description
3-(Benzyloxy)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H14O3 . It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid and an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular weight of 3-(Benzyloxy)cyclobutanecarboxylic acid is 206.24 g/mol . The compound has a density of 1.2 g/cm3. The SMILES string representation of the molecule isO=C(O)C(C1)CC1OCC2=CC=CC=C2
. Physical And Chemical Properties Analysis
3-(Benzyloxy)cyclobutanecarboxylic acid is a solid compound . It has a molecular weight of 206.24 g/mol . The compound has a density of 1.2 g/cm3. The boiling point is 352.7±35.0 °C at 760 mmHg .Scientific Research Applications
1. Synthesis and Application in Drug Candidate Compounds
The compound tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, derived from tert-butyl 2-oxo-2H-pyran-5-carboxylate, is used for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, which is a crucial building block for preparing various biologically active compounds. This process is optimized for producing the compound with high deuterium content, which is then applied in synthesizing cis-3-((benzyloxy-carbonyl)methyl-d2)cyclobutanecarboxylic acid for internal standards in mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
2. Synthesis of PET Tracers for Tumor Delineation
Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a novel tumor-avid amino acid, was synthesized for positron emission tomography. The synthesis involved the reaction of benzyl bromide with epichlorohydrin, leading to 1-chloro-2-benzyloxy-3-brompropane, a precursor to FACBC. This development is significant for medical imaging and cancer diagnosis (Shoup & Goodman, 1999).
3. Development of Boron Neutron Capture Therapy Agents
A water-soluble boronated amino acid containing a cascade polyol was developed for boron neutron capture therapy. The synthesis involved the alkylation of a cyclobutanone derivative with toluene-4-sulfonic acid and subsequent conversion to an amino acid, highlighting its potential in cancer therapy (Das et al., 2000).
4. Synthesis of Carba-Nucleosides
Starting from 3-(benzyloxy)cyclobutane-1,1-dimethanol, 3-thyminyl- and 3-adenylcyclobutane-1,1-dimethanol were synthesized for the study of their annealing behavior towards ribo- and deoxyribo-nucleic acids. This research provides insights into the field of genetic studies and biotechnology (Henlin, Rink, Spieser, & Baschang, 1992).
5. Luminescent Properties in Coordination Compounds
The study of lanthanide-based coordination polymers assembled from derivatives of 3-(benzyloxy)cyclobutanecarboxylic acid reveals their influence on photophysical properties. This research contributes to the understanding of materials science, particularly in the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety and Hazards
3-(Benzyloxy)cyclobutanecarboxylic acid is classified as an irritant . It can cause serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 3-(Benzyloxy)cyclobutanecarboxylic acid are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .
Biochemical Pathways
It is likely that this compound influences several pathways, leading to downstream effects that can impact various biological processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Given its unique structure, it is likely that this compound has the potential to exert significant effects on cellular processes .
properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFVDQHAHVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964279, DTXSID001232666, DTXSID601242722 | |
Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)cyclobutanecarboxylic acid | |
CAS RN |
4958-02-5, 84182-48-9, 84182-47-8 | |
Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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